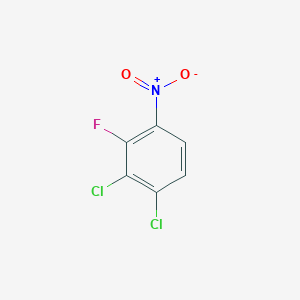
1,2-Dichloro-3-fluoro-4-nitrobenzene
Cat. No. B170224
Key on ui cas rn:
100465-04-1
M. Wt: 209.99 g/mol
InChI Key: LCZBIHOCLOBQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06632949B2
Procedure details


To a reaction vessel, 0.74 g(2.50 m mol) of pentachloronitrobenzene, 1.77 g (13.00 m mol) of DFI, and 25 ml of acetonitrile were charged and reacted at 84° C. for 2 hours in a nitrogen atmosphere. After finishing the reaction, formation of dichlorotrifluoronitrobenzene (master ion, 245, master ion +2 247, master ion +4 249, base peak 245) was confirmed by GC-MS measurement on the reaction mixture, and the yield was 28.0% by GC analysis. Formation of trichloro-difluoronitrobenzene (master ion 261, master ion +2 263, master ion +4 265, base peak 205) was also confirmed and the yield was 11.3%. Formation of tetrachlorofluoronitrobenzene (master ion 277, master ion+2 279, master ion+4 281, master ion+6 283, base peak 221) was further confirmed and the yield was 9.0%.


Name
dichlorotrifluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
trichloro-difluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
ion 261
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
tetrachlorofluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
ion 277
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Yield
28%
Identifiers


|
REACTION_CXSMILES
|
ClC1C([N+]([O-])=O)=C(Cl)C(Cl)=C(Cl)C=1Cl.ClC1C([N+]([O-])=O)=C(F)C(F)=C(F)C=1Cl.ClC1C([N+]([O-])=O)=C(F)C(F)=C(Cl)C=1Cl.Cl[C:44]1[C:49]([N+:50]([O-:52])=[O:51])=[C:48]([F:53])[C:47]([Cl:54])=[C:46]([Cl:55])[C:45]=1Cl>C(#N)C>[Cl:55][C:46]1[CH:45]=[CH:44][C:49]([N+:50]([O-:52])=[O:51])=[C:48]([F:53])[C:47]=1[Cl:54]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.74 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
dichlorotrifluoronitrobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)Cl
|
Step Three
|
Name
|
trichloro-difluoronitrobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Cl)Cl
|
Step Four
|
Name
|
ion 261
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Cl)Cl
|
Step Five
|
Name
|
tetrachlorofluoronitrobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)Cl)Cl
|
Step Six
|
Name
|
ion 277
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at 84° C. for 2 hours in a nitrogen atmosphere
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 28% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
